Cas no 2172384-32-4 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-en-1-yl)propanamidoacetic acid)

2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-en-1-yl)propanamidoacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a reactive allyl group and a sterically hindered 2-methyl substituent, offering selective deprotection and controlled coupling in solid-phase peptide synthesis (SPPS). The Fmoc group ensures orthogonal protection compatibility, while the allyl moiety allows for selective removal under mild conditions, minimizing side reactions. This compound is particularly useful for introducing non-natural amino acids or branched architectures into peptide sequences. Its high purity and stability make it suitable for demanding synthetic workflows, including the preparation of complex peptidomimetics and constrained peptide scaffolds.
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-en-1-yl)propanamidoacetic acid structure
2172384-32-4 structure
Product Name:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-en-1-yl)propanamidoacetic acid
CAS No:2172384-32-4
MF:C24H26N2O5
MW:422.473646640778
CID:6233299
PubChem ID:165873240
Update Time:2025-10-24

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-en-1-yl)propanamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-en-1-yl)propanamidoacetic acid
    • EN300-1486479
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(prop-2-en-1-yl)propanamido]acetic acid
    • 2172384-32-4
    • Inchi: 1S/C24H26N2O5/c1-3-12-26(14-22(27)28)23(29)16(2)13-25-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h3-11,16,21H,1,12-15H2,2H3,(H,25,30)(H,27,28)
    • InChI Key: HOKXEXIQTXWVOB-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C)C(N(CC(=O)O)CC=C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 422.18417193g/mol
  • Monoisotopic Mass: 422.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 10
  • Complexity: 644
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 95.9Ų

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-en-1-yl)propanamidoacetic acid Pricemore >>

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Additional information on 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-en-1-yl)propanamidoacetic acid

Comprehensive Overview of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-en-1-yl)propanamidoacetic acid (CAS No. 2172384-32-4)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-en-1-yl)propanamidoacetic acid (CAS No. 2172384-32-4) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. This compound belongs to the class of Fmoc-protected amino acid derivatives, which are critical intermediates in solid-phase peptide synthesis (SPPS). Its unique structure, featuring an Fmoc-protected amino group and a reactive allyl ester, makes it highly valuable for constructing complex peptide chains with precision.

The growing demand for peptide-based therapeutics has significantly increased interest in compounds like 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-en-1-yl)propanamidoacetic acid. Researchers are particularly focused on its role in developing targeted drug delivery systems and bioconjugation strategies. With advancements in AI-driven drug discovery, this compound is frequently discussed in the context of computational chemistry and molecular modeling, as its properties are optimized for high-yield peptide coupling reactions.

One of the key advantages of CAS No. 2172384-32-4 is its compatibility with automated peptide synthesizers, which are increasingly adopted in pharmaceutical labs. The Fmoc group provides excellent protection during synthesis, while the allyl ester allows for selective deprotection under mild conditions. This feature is particularly useful in the synthesis of cyclic peptides and modified amino acid sequences, which are gaining traction in oncology and immunology research.

In addition to its applications in peptide chemistry, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-en-1-yl)propanamidoacetic acid is also explored in material science. Its ability to form stable amide bonds makes it a candidate for designing biofunctionalized polymers and hydrogels. Recent studies highlight its potential in creating smart biomaterials for tissue engineering and regenerative medicine, aligning with the rising trend of personalized healthcare solutions.

The market for Fmoc-protected building blocks like CAS No. 2172384-32-4 is expanding due to the surge in biopharmaceutical R&D. Companies specializing in custom peptide synthesis often list this compound as a high-purity reagent, catering to academic and industrial researchers. Its stability under standard storage conditions and compatibility with green chemistry protocols further enhance its appeal in sustainable lab practices.

For researchers seeking reliable sources of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-en-1-yl)propanamidoacetic acid, it is essential to verify the CAS No. 2172384-32-4 and ensure compliance with quality control standards. Analytical techniques such as HPLC and mass spectrometry are commonly employed to confirm its purity and structural integrity. As the demand for high-fidelity peptide reagents grows, this compound remains a cornerstone in modern synthetic chemistry.

In summary, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(prop-2-en-1-yl)propanamidoacetic acid (CAS No. 2172384-32-4) is a versatile and indispensable tool in peptide synthesis, drug development, and biomaterials engineering. Its unique chemical properties and broad applicability make it a focal point in cutting-edge research, driving innovations across multiple scientific disciplines.

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